molecular formula C9H15NO5 B2497203 2-(tert-Butoxycarbonyl)isoxazolidine-5-carboxylic acid CAS No. 2169117-82-0

2-(tert-Butoxycarbonyl)isoxazolidine-5-carboxylic acid

Cat. No.: B2497203
CAS No.: 2169117-82-0
M. Wt: 217.221
InChI Key: AAPMTPGNGTYAGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(tert-Butoxycarbonyl)isoxazolidine-5-carboxylic acid is a useful research compound. Its molecular formula is C9H15NO5 and its molecular weight is 217.221. The purity is usually 95%.
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Scientific Research Applications

Enantioselective Synthesis

2-(tert-Butoxycarbonyl)isoxazolidine-5-carboxylic acid plays a significant role in the enantioselective synthesis of isoxazole amino acids, which are important neuroexcitants. An example of this is the synthesis of (S)- and (R)-bromohomoibotenic acid and 2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid with high enantiomeric excesses (Pajouhesh & Curry, 1998).

Chiral Auxiliary in Dipeptide Synthesis

It is used as a chiral auxiliary in dipeptide synthesis. For instance, the compound (R)- or (S)-11 (derived from this compound) was employed in the preparation of enantiomerically pure 2-methyl-3-phenylpropanoic acid (Studer, Hintermann, & Seebach, 1995).

Synthesis of Dipeptide Nitroanilides

The compound aids in the synthesis of tert-butyloxycarbonyl amino acid 4-nitroanilides, which are further extended to corresponding dipeptide 4-nitroanilides (Schutkowski, Mrestani-Klaus, & Neubert, 2009).

Cyclization of N, O-DiBoc Beta-keto Hydroxamic Acids

This compound is involved in the cyclization of N, O-DiBoc beta-keto hydroxamic acids to synthesize 5-substituted 3-isoxazolols, an important reaction in organic chemistry (Sørensen, Falch, & Krogsgaard‐Larsen, 2000).

Antibacterial Activities

This compound has been studied for its potential in exhibiting antibacterial activities. For example, N-tert-butoxycarbonyl-thiazolidine carboxylic acid derivatives demonstrated better antibacterial activities against several bacterial strains (Song, Ma, & Zhu, 2015).

Stereoselective Isoxazolidine Synthesis

It is used in the stereoselective synthesis of isoxazolidines, which are valuable in organic synthesis, drug discovery, and chemical biology (Karyakarte, Smith, & Chemler, 2012).

Synthesis of Enantiopure NMDA Receptor Antagonists

The compound serves as a key intermediate in the synthesis of novel NMDA receptor antagonists, which are important in the field of neuroscience (Bombieri et al., 2005).

Dimerization of Urethane-Protected Amino Acid N-Carboxanhydrides

This compound is involved in the dimerization of urethane-protected amino acid N-carboxanhydrides, a significant reaction in peptide synthesis (Leban & Colson, 1996).

Safety and Hazards

This compound may cause skin and eye irritation. Proper protective measures should be taken during handling .

Future Directions

Research on the applications and potential therapeutic uses of 2-(tert-Butoxycarbonyl)isoxazolidine-5-carboxylic acid remains ongoing. Further investigations into its biological activity and potential drug development are warranted .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-1,2-oxazolidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO5/c1-9(2,3)14-8(13)10-5-4-6(15-10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAPMTPGNGTYAGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(O1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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